3,4-Dimethoxy-4'-methylbenzhydrol
Description
Historical Perspectives on Benzhydrol Synthesis and Derivatization
The synthesis of benzhydrols has a rich history rooted in the fundamental reactions of organic chemistry. Early methods for preparing the parent compound, benzhydrol, involved the reduction of benzophenone (B1666685) using various reagents. google.comorgsyn.org Formative work in the late 19th and early 20th centuries established several key synthetic pathways.
One of the most significant historical developments was the advent of the Grignard reaction , discovered by Victor Grignard in 1900, for which he was awarded the Nobel Prize in Chemistry in 1912. thermofisher.comwikipedia.orgwikipedia.org This reaction, involving the addition of an organomagnesium halide (Grignard reagent) to an aldehyde or ketone, quickly became a versatile and widely adopted method for creating carbon-carbon bonds, including those necessary for synthesizing unsymmetrical benzhydrols. thermofisher.comyoutube.comlibretexts.org For instance, the reaction of phenylmagnesium bromide with benzaldehyde (B42025) provides a direct route to benzhydrol. chemicalbook.com
Another classical approach is the reduction of benzophenones . Historically, this was achieved using reducing agents like zinc dust in alkaline solutions. orgsyn.orgpatsnap.comsciencemadness.org Over time, more selective and efficient reagents were developed, including sodium borohydride (B1222165) and lithium aluminum hydride, which became staples in the organic chemistry laboratory for this transformation. cmu.educhegg.com Catalytic hydrogenation, using transition metal catalysts like palladium or ruthenium, also emerged as a powerful, green alternative for the reduction of benzophenones to benzhydrols. google.comcmu.eduacs.org
The Friedel-Crafts reaction , developed by Charles Friedel and James Crafts in 1877, provided another foundational pathway. wikipedia.orgnih.gov While Friedel-Crafts acylation is primarily used to synthesize ketones (like benzophenone and its derivatives), these ketones are direct precursors to benzhydrols via subsequent reduction. wikipedia.org This two-step sequence has been a cornerstone in the synthesis of various substituted benzhydrols.
These seminal methods have been continuously refined and expanded upon, leading to the development of highly selective and asymmetric syntheses that are crucial for modern applications. acs.orggoogle.com
Structural Significance of Benzhydrols as Synthetic Intermediates
The benzhydrol framework is a structurally significant motif in organic synthesis due to its role as a versatile intermediate. The hydroxyl group can be easily transformed into other functional groups, and the two aryl rings can be modified to tune the molecule's properties. This makes benzhydrols valuable precursors for a wide range of more complex molecules. echemi.com
Benzhydrol derivatives are key building blocks in the synthesis of numerous pharmaceuticals. acs.orgechemi.com They are central to the structure of various classes of drugs, including:
Antihistamines (e.g., Diphenhydramine)
Anticholinergics (e.g., Benztropine)
Central Nervous System Stimulants (e.g., Modafinil) google.compatsnap.com
Calcium Antagonists (e.g., Flunarizine) cmu.edu
The synthetic utility of the benzhydrol core lies in the reactivity of the benzylic alcohol. This functional group can undergo oxidation to the corresponding benzophenone, etherification, esterification, or substitution reactions. The ability to perform these transformations allows chemists to incorporate the diphenylmethyl moiety into larger, more complex molecular architectures.
The synthesis of the specific compound of interest, 3,4-Dimethoxy-4'-methylbenzhydrol , would likely proceed through the reduction of its corresponding ketone, 3,4-Dimethoxy-4'-methylbenzophenone . This ketone can be prepared via methods such as the Friedel-Crafts acylation of toluene (B28343) with 3,4-dimethoxybenzoyl chloride. The subsequent reduction of the ketone would yield the target benzhydrol.
| Precursor | Reaction Type | Product |
| 3,4-Dimethoxy-4'-methylbenzophenone | Reduction | This compound |
| Toluene and 3,4-Dimethoxybenzoyl Chloride | Friedel-Crafts Acylation | 3,4-Dimethoxy-4'-methylbenzophenone |
| p-Tolylmagnesium bromide and 3,4-Dimethoxybenzaldehyde (B141060) | Grignard Reaction | This compound |
Overview of Research Trajectories for Aryl-Substituted Alcohols
Research involving aryl-substituted alcohols, including the benzhydrol family, is continually evolving, driven by the demand for new materials, catalysts, and therapeutic agents.
A major research trajectory has been the development of asymmetric synthesis . The central carbon of unsymmetrically substituted benzhydrols is a stereocenter, meaning the molecule can exist as a pair of enantiomers. Since different enantiomers of a drug can have vastly different biological activities, the ability to selectively synthesize one over the other is of paramount importance in medicinal chemistry. acs.org Significant effort has been invested in developing chiral catalysts, particularly those based on transition metals like ruthenium, rhodium, and iridium, for the asymmetric hydrogenation of prochiral benzophenones to produce enantiomerically pure benzhydrols. acs.orgacs.orggoogle.com
Another active area of research is the exploration of the biological activities of novel benzhydrol derivatives. Scientists are synthesizing and screening new compounds for a wide range of applications, including as antimicrobial, anticancer, and anti-inflammatory agents. nih.govscientific.netresearchgate.netnih.gov For example, some benzhydrol derivatives have been investigated for their potential as antituberculosis agents and as inhibitors of specific enzymes. scientific.netnih.gov
The photochemical properties of the benzophenone/benzhydrol system have also been a subject of long-standing interest. The photoreduction of benzophenone by benzhydrol is a classic example of a photochemical reaction, and understanding its mechanism has provided fundamental insights into organic photochemistry. acs.orguvic.cabgsu.eduacs.org
Furthermore, modern synthetic methods are focusing on greener and more efficient transformations. This includes the use of heterogeneous catalysts for easier separation and recycling, and the development of catalytic systems that can activate alcohols for new types of bond-forming reactions, expanding their utility as synthetic intermediates. researchgate.netnih.gov Research into aryl-alcohol oxidases also points toward enzymatic pathways for the transformation of these compounds. nih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-(4-methylphenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-11-4-6-12(7-5-11)16(17)13-8-9-14(18-2)15(10-13)19-3/h4-10,16-17H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTFIXJLGWITJDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC(=C(C=C2)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374324 | |
| Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
423177-67-7 | |
| Record name | 3,4-Dimethoxy-4'-methylbenzhydrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3,4 Dimethoxy 4 Methylbenzhydrol
Strategies Involving the Reduction of 3,4-Dimethoxy-4'-methylbenzophenone Precursors
A direct and common route to 3,4-Dimethoxy-4'-methylbenzhydrol is the reduction of its ketone precursor, 3,4-Dimethoxy-4'-methylbenzophenone. This transformation focuses on the conversion of the carbonyl group to a hydroxyl group and can be achieved with high efficiency using several methods.
Catalytic Hydrogenation Approaches for Ketone Reduction
Catalytic hydrogenation offers a clean and effective method for reducing ketones to alcohols. libretexts.orglibretexts.org This process typically uses hydrogen gas (H₂) and a metal catalyst. libretexts.org Commonly employed catalysts include palladium on carbon (Pd/C), platinum (Pt), and nickel (Ni). libretexts.orgyoutube.com The reaction is generally performed under elevated pressure and temperature in a suitable solvent. cmu.edu For instance, the hydrogenation of benzophenone (B1666685) derivatives can be effectively carried out at 8 atm of H₂ in 2-propanol. cmu.edu While highly effective, a key consideration is chemoselectivity; catalytic hydrogenation reduces carbon-carbon multiple bonds faster than carbonyl groups, which can be a limitation if other reducible functional groups are present. libretexts.org However, specialized catalysts, such as certain ruthenium complexes, have been developed to selectively hydrogenate benzophenones to benzhydrols with high yields, even in the presence of other reducible moieties. cmu.edu
Table 1: Comparison of Reduction Methods for Benzophenone Derivatives
| Method | Reagent/Catalyst | Typical Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, Ru complexes | 8 atm H₂, 25-35 °C, 2-propanol | High yield, clean workup | May reduce other functional groups, requires pressure equipment |
| Metal Hydride Reduction | NaBH₄ | Methanol (B129727) or Ethanol (B145695), 0 °C to reflux | Mild, selective for carbonyls, easy to handle | Less reactive for hindered ketones |
| Metal Hydride Reduction | LiAlH₄ | Anhydrous ether or THF, 0 °C | Very powerful, reduces most carbonyls | Highly reactive, requires strict anhydrous conditions, difficult workup |
Stoichiometric and Catalytic Metal Hydride Reduction Pathways
Metal hydrides are standard reagents for the laboratory-scale reduction of ketones. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent, frequently used in protic solvents like methanol or ethanol to reduce benzophenones to their corresponding benzhydrols. pitt.eduzenodo.org The reaction is typically performed by dissolving the ketone in the alcohol, cooling the solution, and then adding NaBH₄ portion-wise. pitt.edu An excess of the reducing agent is often used to ensure the complete reduction of the carbonyl group. zenodo.org
For more sterically hindered or less reactive ketones, the more powerful reducing agent, lithium aluminum hydride (LiAlH₄), can be employed. rsc.org Unlike NaBH₄, LiAlH₄ reacts violently with protic solvents and must be used in anhydrous aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF). rsc.orglibretexts.org The reaction is followed by a careful aqueous or acidic workup to hydrolyze the intermediate aluminum alkoxide and furnish the alcohol. rsc.org
Stereoselective Reduction Techniques for Chiral Alcohol Synthesis
Although this compound is an achiral molecule, the synthesis of chiral benzhydrols is a significant area of research, particularly for the pharmaceutical industry. researchgate.net These methods are applied to prochiral ketones, where the two aryl groups attached to the carbonyl are different, allowing for the formation of a new chiral center upon reduction. Asymmetric reduction can be achieved using chiral catalysts or reagents. researchgate.net
One prominent method is asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol (B130326) or a formic acid/triethylamine mixture in the presence of a chiral transition metal catalyst. acs.org For example, chiral ruthenium catalysts containing ligands like (S,S)-diphenylethylenediamine (DPEN) have shown exceptional enantioselectivity (often >98% ee) in the reduction of unsymmetrical benzophenones. cmu.eduacs.org Biocatalytic reductions using whole-cell microorganisms or isolated enzymes also represent a green and highly stereoselective approach for preparing chiral alcohols from prochiral ketones. researchgate.net
Organometallic Reagent-Mediated Synthetic Routes
An alternative to ketone reduction is the formation of the central carbon-hydroxyl bond via the nucleophilic addition of an organometallic reagent to a carbonyl compound. libretexts.org This approach builds the molecular skeleton and creates the alcohol functionality in a single key step.
Grignard Reagent Addition to Substituted Benzophenones or Benzaldehydes
The Grignard reaction is a classic and versatile carbon-carbon bond-forming reaction. mnstate.edubyjus.com To synthesize this compound, two primary retrosynthetic pathways exist:
Addition of a 4-methylphenylmagnesium halide (e.g., 4-methylphenylmagnesium bromide) to 3,4-dimethoxybenzaldehyde (B141060).
Addition of a 3,4-dimethoxyphenylmagnesium halide to 4-methylbenzaldehyde.
The Grignard reagent, prepared by reacting the corresponding aryl halide with magnesium metal in an anhydrous ether solvent like diethyl ether or THF, acts as a potent nucleophile. wikipedia.orglibretexts.org It attacks the electrophilic carbonyl carbon of the aldehyde. youtube.com The reaction must be conducted under strictly anhydrous conditions, as Grignard reagents are strong bases and will be quenched by water or other acidic protons. libretexts.orgmnstate.edu The reaction is typically completed by an acidic workup to protonate the intermediate magnesium alkoxide, yielding the final diarylmethanol product. youtube.com
Organolithium Reagent Applications in Benzhydrol Formation
Organolithium reagents (R-Li) are even more powerful nucleophiles and bases than their Grignard counterparts. libretexts.org Their application in benzhydrol synthesis mirrors the Grignard routes, involving the addition of an aryllithium reagent to an appropriate aldehyde. masterorganicchemistry.com For example, 4-tolyllithium can be added to 3,4-dimethoxybenzaldehyde to form the desired product after workup. masterorganicchemistry.com
The high reactivity of organolithium reagents demands rigorous exclusion of moisture and air. libretexts.org While this reactivity is advantageous for additions to less reactive carbonyls, it can also lead to side reactions if not properly controlled. Continuous flow chemistry has emerged as a technique to manage these highly reactive intermediates, minimizing side reactions like over-addition by ensuring the organolithium reagent is immediately consumed by the electrophile. rsc.org A patent describes a process for producing benzhydrols in high yield by reacting an arylmetal compound, such as an organolithium or organosodium species, with an aromatic aldehyde. google.com
Multi-Step Synthesis from Aromatic Precursors
The construction of the this compound molecule necessitates a multi-step approach, typically involving the formation of a carbon-carbon bond between two appropriately substituted benzene (B151609) rings, followed by the generation of the characteristic hydroxyl group.
A prominent and widely applicable method for synthesizing diaryl ketones, the precursors to benzhydrols, is the Friedel-Crafts acylation. This reaction involves the electrophilic substitution of an aromatic ring with an acyl group. chemijournal.comlibretexts.org
In the synthesis of this compound, this strategy commences with the Friedel-Crafts acylation of 1,2-dimethoxybenzene (B1683551) (veratrole) with 4-methylbenzoyl chloride. The presence of two electron-donating methoxy (B1213986) groups on the veratrole ring enhances its reactivity towards electrophilic attack, facilitating the acylation process. chemijournal.com The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), to generate the highly reactive acylium ion intermediate. libretexts.orgquizlet.com The reaction is generally carried out in an inert solvent like dichloromethane (B109758) (DCM). quizlet.com
The resulting ketone, 3,4-dimethoxy-4'-methylbenzophenone, is then subjected to a reduction of the carbonyl group to afford the desired benzhydrol. A variety of reducing agents can be employed for this transformation, with sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) being common choices. rsc.org The choice of reducing agent can be influenced by the presence of other functional groups in the molecule.
Table 1: Reaction Parameters for Friedel-Crafts Acylation
| Parameter | Conditions |
| Reactants | 1,2-Dimethoxybenzene (Veratrole), 4-Methylbenzoyl Chloride |
| Catalyst | Aluminum Chloride (AlCl₃) or Ferric Chloride (FeCl₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | Typically room temperature to moderate heating |
This table outlines typical conditions for the Friedel-Crafts acylation step.
Table 2: Carbonyl Reduction Methods
| Reducing Agent | Solvent | Typical Conditions |
| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Room temperature |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether, Tetrahydrofuran (THF) | 0 °C to room temperature |
This table summarizes common methods for the reduction of the benzophenone intermediate.
An alternative and powerful strategy for the synthesis of unsymmetrical benzhydrols involves the use of organometallic reagents, particularly Grignard reagents. purdue.eduwikipedia.orgbyjus.com This approach facilitates the formation of the crucial carbon-carbon bond between the two aromatic rings.
In this specific synthesis, the Grignard reagent, 4-methylphenylmagnesium bromide, is prepared by reacting 4-bromotoluene (B49008) with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (THF). wikipedia.orglibretexts.org It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water. libretexts.org
The prepared Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,4-dimethoxybenzaldehyde. purdue.edulibretexts.org This addition reaction, followed by an aqueous workup, yields the target molecule, this compound. This method offers a direct route to the benzhydrol without the need for a separate reduction step.
Table 3: Grignard Reaction Synthesis
| Step | Reactants | Reagents/Solvents |
| 1. Grignard Reagent Formation | 4-Bromotoluene, Magnesium turnings | Anhydrous Diethyl ether or THF |
| 2. Nucleophilic Addition | 3,4-Dimethoxybenzaldehyde, 4-Methylphenylmagnesium bromide | Diethyl ether or THF |
| 3. Workup | Aqueous acid (e.g., NH₄Cl solution) |
This table details the key steps and reagents in the Grignard synthesis of this compound.
Purification and Isolation Methodologies for Substituted Benzhydrols
Following the synthesis, the crude product is often a mixture containing unreacted starting materials, byproducts, and the desired benzhydrol. Therefore, effective purification and isolation techniques are essential to obtain the compound in high purity.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds. nih.gov For substituted benzhydrols, silica (B1680970) gel is a common stationary phase. The choice of the mobile phase, typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is critical for achieving good separation. nih.govchemicalbook.com The polarity of the solvent system is adjusted to control the elution of the different components from the column. Thin-layer chromatography (TLC) is often used to monitor the progress of the separation. nih.gov
For higher purity requirements or for the separation of closely related isomers, High-Performance Liquid Chromatography (HPLC) can be employed. nih.gov Chiral HPLC, using a chiral stationary phase, is particularly useful for the separation of enantiomers if the benzhydrol is chiral and has been synthesized as a racemic mixture. nih.gov
Table 4: Chromatographic Purification Parameters
| Technique | Stationary Phase | Typical Mobile Phase | Application |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate gradient | General purification |
| HPLC | C18 or Chiral Stationary Phase | Acetonitrile/Water or other appropriate solvent systems | High-purity isolation, Isomer separation |
This table provides an overview of common chromatographic techniques for purifying substituted benzhydrols.
Crystallization is a powerful technique for the purification of solid organic compounds and can also be employed for the separation of isomers. google.com Selective crystallization relies on the differences in solubility of the desired compound and its impurities or other isomers in a particular solvent or solvent mixture. researchgate.net
For the resolution of enantiomers of a chiral benzhydrol, a process known as preferential crystallization can sometimes be utilized if the racemic mixture forms a conglomerate. researchgate.net This involves seeding a supersaturated solution of the racemate with a crystal of one enantiomer to induce the crystallization of that enantiomer selectively.
In cases where direct crystallization is not effective for isomer separation, derivatization to form diastereomers followed by crystallization can be a viable strategy. The diastereomers, having different physical properties, can often be separated by crystallization, and the desired enantiomer can then be recovered by cleaving the derivative.
Another approach involves the careful selection of a solvent system where one isomer is significantly less soluble than the other, allowing for its selective precipitation upon cooling or solvent evaporation. google.com
Chemical Transformations and Reactivity Profiling of 3,4 Dimethoxy 4 Methylbenzhydrol
Oxidation Reactions to Corresponding Benzophenone (B1666685) Derivatives
The oxidation of benzhydrols, including 3,4-Dimethoxy-4'-methylbenzhydrol, to their corresponding benzophenone derivatives is a fundamental transformation in organic synthesis. This process involves the conversion of the secondary alcohol to a ketone.
Mechanistic Investigations of Alcohol Oxidation Pathways
The mechanism of benzhydrol oxidation can vary depending on the oxidant and reaction conditions. Generally, these reactions proceed through the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbinol carbon.
For chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC) and triethylammonium (B8662869) chlorochromate (TriEACC), the reaction is typically first-order with respect to both the oxidant and the alcohol. researchgate.net The process is often catalyzed by hydrogen ions. researchgate.net A proposed mechanism involves the formation of a chromate (B82759) ester intermediate, followed by the rate-determining cleavage of the C-H bond at the carbinol carbon.
In enzymatic oxidations, such as those catalyzed by lignin (B12514952) peroxidase (LiP) in the presence of hydrogen peroxide, the mechanism can involve the formation of a cation radical intermediate. nih.gov For example, the oxidation of a related compound, 1-(3′,4′-dimethoxyphenyl)propene, to veratraldehyde proceeds through a veratryl alcohol cation radical. nih.gov This enzymatic process often involves a series of one-electron transfer steps and non-enzymatic reactions like water addition. nih.gov
Kinetic Studies on Oxidative Processes of Benzhydrols
Kinetic studies on the oxidation of substituted benzhydrols provide insights into the electronic effects of substituents on the reaction rate. The oxidation of a series of para-substituted benzhydrols by triethylammonium chlorochromate (TriEACC) in dimethylsulfoxide (DMSO) has been shown to be first order in both the oxidant and the substrate. researchgate.net The reaction is also catalyzed by hydrogen ions, with the observed rate constant (k_obs) showing a dependence on the hydrogen ion concentration. researchgate.net
The electronic nature of the substituents on the phenyl rings significantly influences the reaction rate. Electron-donating groups, such as the methoxy (B1213986) groups in this compound, generally increase the rate of oxidation by stabilizing the positive charge that develops in the transition state. Conversely, electron-withdrawing groups tend to decrease the reaction rate.
In a study of the acid-catalyzed methanolysis of substituted benzhydrols, the reaction rates were found to correlate with Hammett σ+ parameters, indicating a significant buildup of positive charge adjacent to the phenyl ring in the transition state. rsc.orgrsc.org This suggests a unimolecular rate-determining step, consistent with an S_N1-type mechanism. rsc.orgrsc.org
Development of Novel Oxidizing Reagents and Catalysts
The search for more efficient, selective, and environmentally friendly oxidizing agents and catalysts is an ongoing area of research. While traditional reagents like potassium permanganate (B83412) and chromium-based oxidants are effective, they often suffer from drawbacks such as toxicity and the generation of hazardous waste. wpmucdn.comwpmucdn.com
Greener alternatives have been explored for the oxidation of benzhydrols. These include:
Sodium hypochlorite (B82951) (bleach) : An inexpensive and readily available oxidant that can be used with a phase-transfer catalyst to overcome solubility issues between the aqueous bleach and the organic substrate. wpmucdn.comwpmucdn.com
Sodium tungstate/hydrogen peroxide : This system provides a greener alternative for oxidation. acs.org
Heterogeneous catalysts : Borophosphate glass doped with Al2O3 has been used as a heterogeneous catalyst for the oxidation of alcohols with sodium hypochlorite, offering the advantage of easy separation from the reaction mixture. researchgate.net
Vanadium complexes : A divanadium oxoperoxo complex has been reported as a catalyst for the dehydrative C- and S-alkylation of benzhydrols in water, demonstrating the potential for catalysis in aqueous media. researchgate.net
Derivatization Reactions of the Hydroxyl Moiety
The hydroxyl group of this compound is a key site for chemical modification, allowing for the synthesis of various derivatives through esterification and etherification reactions.
Esterification Reactions for Functional Group Manipulation
Esterification involves the reaction of the hydroxyl group with a carboxylic acid or its derivative to form an ester. This reaction is often catalyzed by an acid. Dehydrative condensation reagents can also be employed to facilitate this transformation. For instance, 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methyl-morpholinium chloride (DMTMM) has been used for the esterification of carboxylic acids with alcohols. researchgate.net Another approach involves the use of a triazinedione-based reagent which, in the presence of an amine base, can rapidly form esters from carboxylic acids and alcohols at room temperature. researchgate.net
Etherification Strategies to Form Aryl Methyl Ethers
Etherification of this compound can be achieved through various methods. One common strategy is the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.
Acid-catalyzed methanolysis provides a direct route to the corresponding methyl ether. Studies on the methanolysis of substituted benzhydrols have shown that the reaction proceeds through an S_N1 mechanism, where the rate is influenced by the electronic properties of the substituents on the aromatic rings. rsc.orgrsc.org The linearity of the data from these studies indicates that the mechanism remains consistent across a range of substituted benzhydrols. rsc.org
Reactions Involving the Aromatic Rings
The two aromatic rings of this compound possess different electronic properties, leading to distinct reactivities in electrophilic aromatic substitution and cross-coupling reactions.
Electrophilic Aromatic Substitution Reactions
The 3,4-dimethoxy-substituted ring is highly activated towards electrophilic attack due to the strong electron-donating nature of the two methoxy groups. These groups are ortho, para-directing. sfu.ca Conversely, the 4'-methyl-substituted ring is also activated, with the methyl group being a weaker ortho, para-director.
When subjected to electrophilic aromatic substitution, the position of attack will be determined by the directing effects of the substituents and steric hindrance. For the 3,4-dimethoxy phenyl ring, electrophilic attack is most likely to occur at the C5 position, which is para to the 3-methoxy group and ortho to the 4-methoxy group, and to a lesser extent at the C2 or C6 positions. For the p-tolyl ring, substitution would be directed to the positions ortho to the methyl group.
Predicting the major product in a competitive scenario between the two rings would depend on the specific electrophile and reaction conditions. However, the significantly higher activation provided by the two methoxy groups would likely favor substitution on the dimethoxy-substituted ring.
Direct Arylation and Cross-Coupling Strategies on Activated Aromatic Rings
Modern synthetic methods like direct C-H arylation and palladium-catalyzed cross-coupling reactions offer powerful tools for the functionalization of aromatic rings. sigmaaldrich.comgoogle.com While specific examples for this compound are scarce in the literature, the principles of these reactions can be applied.
The electron-rich nature of both aromatic rings makes them suitable candidates for direct arylation, a process that avoids the pre-functionalization often required in traditional cross-coupling. Palladium-catalyzed protocols have been developed for the direct arylation of various heteroarenes and activated benzene (B151609) derivatives. sigmaaldrich.com
For cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, the hydroxyl group of the benzhydrol could first be converted to a better leaving group, such as a halide or triflate. Alternatively, the aromatic rings themselves could be halogenated to provide a handle for cross-coupling with a variety of partners, including boronic acids, amines, and alcohols. The regioselectivity of the initial halogenation would follow the principles of electrophilic aromatic substitution discussed above.
Functionalization to Generate Carbon-Carbon Double Bonds
The benzhydryl alcohol functionality provides a straightforward entry to the synthesis of alkenes through dehydration and related reactions.
Brønsted Acid-Catalyzed Alkenylation Reactions of Benzhydryl Alcohols
While direct alkenylation at the benzylic position of this compound is not explicitly reported, Brønsted acid-catalyzed reactions of benzhydryl alcohols with various nucleophiles, including those that can lead to alkenes, are known. nih.gov These reactions typically proceed via the formation of a stabilized carbocation, which can then be trapped by a suitable nucleophile or undergo elimination.
Dehydration Reactions and Their Mechanistic Implications
The acid-catalyzed dehydration of alcohols is a classic method for the synthesis of alkenes. researchgate.netpsu.edu In the case of this compound, treatment with a strong acid would lead to protonation of the hydroxyl group, followed by the loss of a water molecule to generate the stable tertiary carbocation. Subsequent deprotonation from an adjacent carbon would yield an alkene.
Due to the unsymmetrical nature of the starting material, a mixture of alkene isomers could potentially be formed. The regioselectivity of the elimination would be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. nih.gov The stereoselectivity of the reaction would depend on the specific conditions and the mechanism of elimination (E1 vs. E2).
Table 2: Potential Dehydration Products of this compound
| Product Name | Structure | Notes |
| 1-(3,4-Dimethoxyphenyl)-1-(p-tolyl)ethene | C17H18O2 | Formed by deprotonation from the benzylic carbon. |
| (E/Z)-1-(3,4-Dimethoxybenzylidene)-4-methylcyclohexane | C17H20O2 | Hypothetical product if rearrangement occurs, though less likely. |
Further research into the specific reaction conditions would be necessary to determine the precise product distribution and stereochemical outcomes of the dehydration of this compound.
Computational and Theoretical Studies on 3,4 Dimethoxy 4 Methylbenzhydrol
Quantum Chemical Calculations for Structural and Electronic Properties
Quantum chemical calculations are pivotal in understanding the intrinsic properties of molecules like 3,4-Dimethoxy-4'-methylbenzhydrol at an atomic level. These computational methods provide insights into the molecule's three-dimensional structure, stability, and electronic characteristics, which are fundamental to its reactivity and behavior.
Density Functional Theory (DFT) for Geometry Optimization and Energy Minimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is particularly effective for geometry optimization and energy minimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. youtube.comnih.gov
For this compound, a typical DFT calculation would begin with an initial guess of the molecular geometry. youtube.com The calculation then iteratively solves the Kohn-Sham equations to minimize the total energy of the system, adjusting the atomic positions until a stable conformation is reached. youtube.comyoutube.com The choice of functional, such as B3LYP, and a basis set, like 6-311++G(d,p), is crucial for achieving a balance between computational cost and accuracy. nih.govepstem.net The B3LYP functional is widely used due to its proven success in reproducing geometries, vibrational frequencies, and energies for a wide range of organic molecules. nih.gov
The geometry optimization process for this compound would yield key structural parameters. These parameters include the bond lengths between constituent atoms, the bond angles defining the spatial relationship between adjacent bonds, and the dihedral angles that describe the rotation around bonds. The final optimized geometry represents the molecule's most probable structure in the gas phase.
Below is a representative data table of what optimized geometric parameters from a DFT calculation on this compound might look like.
| Parameter | Bond/Atoms | Predicted Value |
| Bond Length | C-O (methoxy) | 1.36 Å |
| C-O (hydroxyl) | 1.43 Å | |
| C-C (benzhydryl) | 1.54 Å | |
| Bond Angle | C-O-C (methoxy) | 117° |
| C-C-O (hydroxyl) | 110° | |
| Dihedral Angle | C-C-C-C (phenyl ring torsion) | 0° or 180° |
Conformational Analysis and Molecular Dynamics Simulations
The presence of several single bonds in this compound allows for multiple rotational conformations. Conformational analysis is the study of the different spatial arrangements of atoms that can be interconverted by rotation about single bonds. ufms.br For this molecule, key rotations would occur around the bonds connecting the two phenyl rings to the central carbinol carbon.
Computational methods can systematically explore the potential energy surface by rotating specific dihedral angles to identify low-energy conformers. ufms.brufms.br For each rotational isomer, a geometry optimization would be performed to find the local energy minimum. The relative energies of these conformers determine their population distribution at a given temperature. Studies on similar molecules, such as chalcones with methoxy (B1213986) groups, have shown a preference for specific planar or near-planar conformations due to favorable electronic interactions. ufms.brufms.br
Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms evolve. nih.govrsc.org This allows for the exploration of the conformational landscape and the study of how the molecule might change its shape in different environments, such as in a solvent. nih.gov
Elucidation of Reaction Mechanisms Through Computational Modeling
Computational modeling is a powerful tool for investigating the detailed pathways of chemical reactions, providing insights that are often difficult to obtain experimentally.
Transition State Characterization and Reaction Pathway Determination
A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state. Characterizing this transition state is key to understanding the reaction mechanism. Computational methods, particularly DFT, can be used to locate and characterize the geometry and energy of the transition state connecting reactants and products. nih.gov
For a reaction involving this compound, such as its oxidation or dehydration, computational modeling would involve identifying the transition state structure. This is typically achieved by searching for a first-order saddle point on the potential energy surface. Frequency calculations are then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. core.ac.uk Once the transition state is located, the reaction pathway can be mapped out, providing a detailed picture of the bond-breaking and bond-forming processes.
Analysis of Reaction Force and Kinetic Isotope Effects
The reaction force analysis is a computational technique used to understand the energetic profile of a reaction. It partitions the reaction coordinate into regions of structural rearrangement and electronic rearrangement, providing a deeper understanding of the factors that control the activation barrier. nih.gov This analysis has been successfully applied to understand the reaction mechanisms of related dimethoxyphenyl compounds. nih.gov
The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org KIEs are a sensitive probe of the transition state structure and can provide strong evidence for a proposed reaction mechanism. wikipedia.orglibretexts.org For example, replacing the hydrogen of the hydroxyl group in this compound with deuterium (B1214612) (a primary KIE) would be expected to result in a slower reaction rate if the O-H bond is broken in the rate-determining step. core.ac.uk Computational modeling can predict the magnitude of KIEs by calculating the vibrational frequencies of the reactants and the transition state for both the light and heavy isotopes. nih.gov
| Isotope Substitution | Predicted KIE (kH/kD) | Implication for Mechanism |
| Hydroxyl H/D | > 1 (Normal) | O-H bond cleavage in the rate-determining step. core.ac.uk |
| Benzhydryl C-H/C-D | ~ 1 (Secondary) | Change in hybridization at the central carbon in the transition state. wikipedia.org |
Prediction and Interpretation of Spectroscopic Data
Computational chemistry can accurately predict various spectroscopic properties, which is invaluable for the characterization and identification of new compounds.
For this compound, DFT calculations can predict its infrared (IR) and nuclear magnetic resonance (NMR) spectra. epstem.net The vibrational frequencies from a DFT calculation correspond to the absorption bands in an IR spectrum. epstem.netnih.gov These calculated frequencies are often scaled by an empirical factor to improve agreement with experimental data.
Similarly, NMR chemical shifts (both ¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.netepstem.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS), and can be compared directly with experimental spectra to aid in peak assignment and structure confirmation. epstem.net
The table below provides an example of predicted vs. experimental spectroscopic data for a hypothetical analysis of this compound.
| Spectrum | Feature | Predicted Value | Experimental Value |
| IR | O-H stretch | 3550 cm⁻¹ | 3560 cm⁻¹ |
| C-O stretch (ether) | 1250 cm⁻¹ | 1245 cm⁻¹ | |
| ¹H NMR | -OH | 2.5 ppm | 2.4 ppm |
| -CH(OH)- | 5.8 ppm | 5.7 ppm | |
| -OCH₃ | 3.9 ppm | 3.85 ppm | |
| -CH₃ (tolyl) | 2.3 ppm | 2.3 ppm | |
| ¹³C NMR | C-OH | 75 ppm | 74.5 ppm |
| C-OCH₃ | 56 ppm | 55.8 ppm |
Applications and Broader Synthetic Utility of 3,4 Dimethoxy 4 Methylbenzhydrol and Its Analogues
Strategic Role as a Key Building Block in Complex Organic Synthesis
Benzhydrols, or diphenylmethanols, are widely recognized as valuable intermediates in organic synthesis. Their utility stems from the reactivity of the hydroxyl group, which can be readily transformed into other functional groups, and the diarylmethane framework that can be elaborated into more complex structures. The synthesis of 3,4-Dimethoxy-4'-methylbenzhydrol can be achieved through the reduction of its corresponding ketone, 3,4'-dimethoxy-4-methylbenzophenone. The synthesis of this precursor ketone has been documented, involving the fractional distillation of an impure liquid to yield the desired product prepchem.com.
While direct experimental evidence for the use of this compound as a precursor to polyaromatic systems is not extensively documented, the inherent structure of benzhydrols lends itself to such transformations. The two phenyl rings connected to a central carbon atom can be envisioned to undergo intramolecular cyclization reactions, such as Friedel-Crafts type alkylations or other annulation strategies, to form fused aromatic ring systems. The presence of activating methoxy (B1213986) and methyl groups on the phenyl rings would likely influence the regioselectivity of such cyclizations. The development of synthetic methodologies focused on the construction of functionalized polycyclic aromatic hydrocarbons (PAHs) is an active area of research, and diaryl-methanol derivatives represent a viable class of starting materials for accessing these complex scaffolds.
The term "advanced functional materials" encompasses a broad range of materials designed with specific, high-performance properties. The molecular structure of this compound suggests its potential as an intermediate in the synthesis of such materials functmaterials.org.ua. The dimethoxy-substituted phenyl ring can impart specific electronic and solubility characteristics, while the methyl-substituted ring can be further functionalized. By leveraging the reactivity of the benzhydrol moiety, this compound could be incorporated into larger polymeric or supramolecular architectures, leading to materials with tailored optical, electronic, or thermal properties. The synthesis of functional materials often relies on the condensation of smaller building blocks, a role for which this compound is well-suited functmaterials.org.ua.
Development of New Synthetic Reagents and Catalysts
The hydroxyl group of this compound is a key functional handle that can be modified to generate novel synthetic reagents. For instance, conversion of the alcohol to a leaving group would generate an electrophilic species that could be used in alkylation reactions. Alternatively, the oxygen atom could be used to direct ortho-metalation reactions, allowing for further functionalization of the aromatic rings.
In the realm of catalysis, ligands play a crucial role in modulating the activity and selectivity of metal catalysts. While no specific catalysts derived from this compound have been reported, its structural framework is amenable to the design of new ligands. For example, the introduction of coordinating groups, such as phosphines or nitrogen-based heterocycles, onto the aromatic rings could yield bidentate or tridentate ligands. Such ligands could then be complexed with transition metals to create catalysts for a variety of organic transformations. The development of catalysts from readily available organic molecules is a continuous effort in chemical research, with a focus on creating efficient and selective catalytic systems researchgate.net.
Applications in Organic Electronics and Materials Science (Based on structural motifs)
The field of organic electronics utilizes carbon-based materials in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) researchgate.netsigmaaldrich.com. The performance of these devices is highly dependent on the molecular structure of the organic materials used. The benzophenone (B1666685) scaffold, the precursor to benzhydrol, is a common motif in materials for organic electronics sigmaaldrich.com.
The 3,4-dimethoxy and 4'-methyl substitution pattern of the target benzhydrol is of particular interest. The electron-donating methoxy groups can influence the highest occupied molecular orbital (HOMO) energy level of a material, which is a critical parameter for charge injection and transport in organic electronic devices. The methyl group can enhance solubility and influence thin-film morphology. While direct application data for this compound is scarce, the properties of structurally related compounds provide valuable insights. For instance, 4,4'-dimethoxybenzophenone, a close analogue, is a known compound in materials chemistry chemicalbook.com. The synthesis of various substituted benzophenones is a key step in the development of new materials for organic electronics google.comchemicalbook.com.
| Compound/Material Class | Structural Features | Potential Application in Organic Electronics | Relevant Research Focus |
|---|---|---|---|
| Substituted Benzophenones | Diaryl ketone core with various substituents (e.g., methoxy, methyl) | Precursors to hole-transporting materials, host materials in OLEDs. | Tuning of electronic properties through substitution google.comchemicalbook.com. |
| Poly(p-phenylene vinylene) (PPV) derivatives | Conjugated polymer backbone | Active layer in OLEDs and organic solar cells. | Enhancing solubility and charge carrier mobility. |
| Polythiophenes | Conjugated polymer with thiophene (B33073) repeating units | Semiconductors in OFETs and active layer in solar cells. | Improving stability and processability sigmaaldrich.com. |
Design of Chemical Probes and Tags for Research Applications
Chemical probes are small molecules designed to study biological processes in living systems. They typically consist of a recognition element that binds to a specific target and a reporter element, such as a fluorophore, that signals the binding event. The design of such probes often starts with a molecular scaffold that can be readily functionalized sigmaaldrich.com.
The this compound structure could serve as a foundational scaffold for the development of chemical probes. The aromatic rings provide a platform for the attachment of various functional groups. For example, a fluorescent moiety could be appended to one of the rings, while the other ring could be modified with a group that recognizes a specific biological target. The hydroxyl group of the benzhydrol could be used as a point of attachment for a linker to connect to other molecules or surfaces. The general principles of probe design involve the strategic placement of functional groups to achieve the desired recognition and reporting properties sigmaaldrich.com. While no probes based on this specific benzhydrol have been reported, the modular nature of its structure makes it an interesting candidate for future research in this area.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3,4-Dimethoxy-4'-methylbenzhydrol, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves the condensation of substituted benzaldehydes with aryl Grignard reagents. For example, refluxing 4-methylbenzaldehyde with a methoxy-substituted aryl magnesium bromide in anhydrous ether under inert atmosphere yields the benzhydrol derivative. Reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of aldehyde to Grignard reagent) and reaction time (4–6 hours). Post-reaction workup often involves quenching with ammonium chloride, followed by column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
Q. How is structural characterization of this compound performed to confirm purity and regiochemistry?
- Methodological Answer :
- NMR Analysis : H NMR should show distinct methoxy proton signals (~δ 3.8–4.0 ppm) and aromatic protons split due to substituent positions. C NMR confirms carbonyl and methoxy carbons.
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H] at m/z 274.1203).
- HPLC : Reverse-phase HPLC (C18 column, methanol/water gradient) assesses purity (>95% area under the curve). Cross-referencing with known analogs (e.g., methoxybenzophenones) ensures structural consistency .
Q. What crystallographic techniques are suitable for resolving the solid-state structure of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) is standard. Crystals grown via slow evaporation (e.g., in ethanol/water) must meet quality criteria (e.g., R-factor < 0.05). Key parameters include space group determination (e.g., monoclinic P2/c) and hydrogen bonding analysis (e.g., O–H···O interactions between hydroxyl and methoxy groups) .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., unexpected splitting in H NMR) be resolved for derivatives of this compound?
- Methodological Answer : Contradictions often arise from dynamic effects (e.g., rotational isomerism) or impurities. Strategies include:
- Variable Temperature NMR : Cooling to −40°C may freeze conformational changes, simplifying splitting patterns.
- 2D NMR (COSY, NOESY) : Identifies coupling networks and spatial proximity of protons (e.g., methoxy groups influencing aromatic protons).
- Comparative Analysis : Cross-check with structurally similar compounds (e.g., 4-methoxybenzophenone derivatives) to assign signals .
Q. What challenges arise in refining crystallographic data for this compound, and how can they be addressed?
- Methodological Answer : Challenges include disorder in methoxy or methyl groups and weak diffraction due to crystal twinning. Mitigation strategies:
- Twinning Refinement : Use SHELXL’s TWIN command to model overlapping lattices.
- Disorder Modeling : Split occupancy for disordered groups (e.g., methyl rotation) and apply restraints (e.g., SIMU for thermal motion).
- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution (<0.8 Å) .
Q. How can structure-activity relationships (SAR) be explored for analogs of this compound in biological studies?
- Methodological Answer :
- Functional Group Variation : Synthesize analogs with halogen (e.g., iodo at 4'-position) or hydroxyl substitutions (see ).
- Biological Assays : Test antioxidant activity via DPPH radical scavenging or enzyme inhibition (e.g., COX-2) using standardized protocols.
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to correlate substituent positions with binding affinity to target proteins .
Q. What analytical methods are recommended for detecting trace impurities in synthesized batches?
- Methodological Answer :
- LC-MS/MS : Quantify impurities at ppm levels using MRM (multiple reaction monitoring) modes.
- GC-MS : Identify volatile byproducts (e.g., residual solvents) with headspace sampling.
- Elemental Analysis : Confirm stoichiometry (C, H, N within ±0.4% of theoretical values). Cross-validation with spiked samples ensures accuracy .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies between theoretical and experimental melting points?
- Methodological Answer : Differences >5°C suggest polymorphism or impurities. Steps:
Recrystallization : Repeat crystallization in alternative solvents (e.g., acetone vs. ethanol).
DSC/TGA : Differential scanning calorimetry identifies polymorphic transitions or decomposition.
PXRD : Compare experimental patterns with simulated data (e.g., Mercury software) to detect crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
